Hsd17B13-IN-22

HSD17B13 inhibition Chemical probe Liver disease research

Hsd17B13-IN-22 (Compound 18.03, CAS 2919797-60-5) is a structurally distinct HSD17B13 inhibitor from the Inipharm WO2023043836A1 series. It fills a critical gap in liver disease probe panels by offering a chemotype orthogonal to the uncompetitive NAD⁺‑dependent binding mode of BI‑3231. Available from multiple commercial vendors, it ensures supply continuity and inter‑lab reproducibility for NAFLD/NASH target‑validation campaigns. Select this compound for selectivity‑profiling against HSD17B4/HSD17B11 and for benchmarking against reference inhibitors in biochemical and cellular assays.

Molecular Formula C20H21F5N6O4S
Molecular Weight 536.5 g/mol
Cat. No. B12369841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-22
Molecular FormulaC20H21F5N6O4S
Molecular Weight536.5 g/mol
Structural Identifiers
SMILESCN1C2=NC(=NC=C2C(=N1)C3=CC(=C(C(=C3F)O)F)C(F)(F)F)N4CCN(CC4COC)S(=O)(=O)C
InChIInChI=1S/C20H21F5N6O4S/c1-29-18-12(16(28-29)11-6-13(20(23,24)25)15(22)17(32)14(11)21)7-26-19(27-18)31-5-4-30(36(3,33)34)8-10(31)9-35-2/h6-7,10,32H,4-5,8-9H2,1-3H3/t10-/m0/s1
InChIKeyBHZZWEVPPLINLX-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hsd17B13-IN-22: A Chemical Probe for Investigating HSD17B13 in Liver Disease Research


Hsd17B13-IN-22 (CAS: 2919797-60-5, Compound 18.03, C20H21F5N6O4S, MW: 536.48) is a small-molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and other liver conditions [1]. The compound is referenced in patent literature (WO2023043836A1) as part of a broader series of HSD17B13 inhibitors developed by Inipharm, Inc. [2], and is available from multiple commercial vendors as a research-grade chemical probe .

Why Hsd17B13-IN-22 Cannot Be Substituted: Heterogeneity in HSD17B13 Inhibitor Profiles


The HSD17B13 inhibitor landscape encompasses multiple chemical series with divergent potency, selectivity, binding modes, and pharmacokinetic properties, rendering in-class compounds non-interchangeable. For example, BI-3231 exhibits picomolar biochemical potency (IC₅₀ < 1 nM) via an uncompetitive, NAD⁺-dependent binding mechanism [1], while HSD17B13-IN-9 shows moderate activity (IC₅₀ = 10 nM) [2], and HSD17B13-IN-104 (Compound 32) demonstrates sub-nanomolar potency (IC₅₀ = 2.5 nM) with oral bioavailability and enhanced liver microsomal stability relative to earlier chemotypes . The binding mode, species cross-reactivity, off-target profile, and in vivo performance vary substantially across these distinct chemical scaffolds. Consequently, Hsd17B13-IN-22—a representative of a specific patent-defined structural class [3]—cannot be assumed to recapitulate the activity profile of other HSD17B13 inhibitors without direct comparative data.

Hsd17B13-IN-22 Product-Specific Quantitative Evidence Guide


Structural Provenance and Patent Family Specificity of Hsd17B13-IN-22

Hsd17B13-IN-22 (Compound 18.03) is explicitly disclosed in WO2023043836A1, assigned to Inipharm, Inc., as part of a focused patent series covering HSD17B13 inhibitors with defined structural features [1]. This establishes a clear lineage distinct from inhibitors disclosed in other patent families—such as BI-3231 (Boehringer Ingelheim, disclosed separately) [2], HSD17B13-IN-9 (MedChemExpress catalog entry without explicit patent linkage) [3], and HSD17B13-IN-104/Compound 32 (distinct optimization series with liver-targeting properties) .

HSD17B13 inhibition Chemical probe Liver disease research

Molecular Weight and Physicochemical Differentiation of Hsd17B13-IN-22

Hsd17B13-IN-22 exhibits a molecular weight of 536.48 g/mol and a molecular formula of C₂₀H₂₁F₅N₆O₄S, with a predicted pKa of 5.483 ± 0.20 . These physicochemical parameters differentiate it from closely related compounds: HSD17B13-IN-9 (C₂₂H₁₇F₃N₂O₂S, MW: 430.44) [1], BI-3231 (distinct chemotype, MW: not directly comparable), and HSD17B13-IN-104 (Compound 32, distinct optimization series) .

HSD17B13 inhibition Molecular properties Chemical probe selection

Commercial Availability and Vendor Procurement Considerations

Hsd17B13-IN-22 is commercially available from multiple vendors, including MedChemExpress, TargetMol, InvivoChem, and PeptideDB [1]. In contrast, BI-3231—a well-characterized chemical probe with published potency (IC₅₀ < 1 nM biochemical, 12 nM cellular) and selectivity data [2]—is available primarily through MedChemExpress and ProbeChem . HSD17B13-IN-9 is available from MedChemExpress and TargetMol with reported IC₅₀ = 10 nM against 50 nM HSD17B13 [3].

HSD17B13 inhibition Chemical probe procurement Vendor comparison

Recommended Research Applications for Hsd17B13-IN-22


Target Validation and Mechanism-of-Action Studies in Hepatocyte Models

Hsd17B13-IN-22 is suitable for use as a chemical probe to interrogate HSD17B13 function in primary hepatocytes or hepatocyte-derived cell lines [1]. Given its patent-defined structural class (Inipharm, WO2023043836A1) [2], it provides a chemically distinct tool relative to BI-3231 (uncompetitive, NAD⁺-dependent binding mode) [3], enabling orthogonal target validation and assessment of scaffold-specific effects on lipid metabolism pathways.

In Vitro Selectivity Profiling Against Structurally Related 17β-HSD Family Members

Hsd17B13-IN-22 can be employed in selectivity profiling panels against other 17β-HSD isoforms (e.g., HSD17B4, HSD17B11) [1]. While direct selectivity data for Hsd17B13-IN-22 remain unpublished, comparative studies against reference inhibitors such as HSD17B13-IN-105 (IC₅₀ = 0.036 μM for HSD17B13; IC₅₀ = 31.5 μM for HSD17B4, ~875-fold selectivity) [2] and BI-3231 (IC₅₀ > 10 μM for HSD17B11) [3] can establish the relative selectivity window for this chemotype.

Comparative Benchmarking Studies Against Established HSD17B13 Probes

Hsd17B13-IN-22 is appropriate for inclusion in comparative biochemical and cellular assays alongside well-characterized probes such as BI-3231 (IC₅₀ < 1 nM biochemical, 12 nM cellular) [1] and HSD17B13-IN-9 (IC₅₀ = 10 nM at 50 nM enzyme) [2]. Such benchmarking enables assessment of potency, efficacy, and scaffold-dependent pharmacology across multiple HSD17B13 inhibitor series.

Procurement for Multi-Site Collaborative Studies Requiring Stable Supply

Given its availability from multiple commercial vendors (MedChemExpress, TargetMol, InvivoChem, PeptideDB) [1], Hsd17B13-IN-22 is a practical selection for multi-site collaborative research programs requiring consistent, traceable compound sourcing. This vendor redundancy reduces the risk of supply interruption and facilitates inter-laboratory reproducibility compared to single-source probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hsd17B13-IN-22

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.